molecular formula C22H22N2O3 B1613646 4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-87-8

4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1613646
CAS No.: 898755-87-8
M. Wt: 362.4 g/mol
InChI Key: GJPNRXLOJBUCJP-UHFFFAOYSA-N
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Description

The compound “4’-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical substance with the CAS number 898757-64-7 . It is also known as 4-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile .


Molecular Structure Analysis

The molecular formula of this compound is C22H22N2O3 . The canonical SMILES representation is C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C#N .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 362.42 . Other physical and chemical properties such as boiling point and density are also available . The boiling point is 566.6ºC at 760 mmHg and the density is 1.27g/cm3 .

Scientific Research Applications

Benzophenone Derivatives in Scientific Research

Benzophenone and its derivatives are known for their utility in various scientific applications, particularly as UV filters, photoinitiators, and in the synthesis of complex organic molecules. For instance, benzophenones are utilized in sunscreen formulations due to their ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. They also serve as photoinitiators in polymer chemistry, facilitating the polymerization process under UV light exposure. Furthermore, benzophenone scaffolds are employed in synthetic chemistry for the construction of complex organic molecules, given their reactivity and versatility.

1,4-Dioxa-8-azaspiro[4.5]decane Scaffolds in Drug Discovery

Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, such as BTZ043, have been explored for their therapeutic potential, particularly in the treatment of tuberculosis. BTZ043, for example, targets the DprE1 enzyme in Mycobacterium tuberculosis, demonstrating significant antitubercular activity. The spirocyclic nature of these compounds contributes to their unique three-dimensional structure, potentially enhancing their interaction with biological targets and improving their pharmacokinetic properties.

Implications for 4'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

While direct research on "this compound" was not identified, the scientific applications of related compounds suggest potential avenues for exploration. This compound could be investigated for its photophysical properties, biological activity, or as a building block in synthetic chemistry for the development of new materials or pharmaceuticals.

Safety and Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Properties

IUPAC Name

4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c23-15-17-5-7-18(8-6-17)21(25)20-4-2-1-3-19(20)16-24-11-9-22(10-12-24)26-13-14-27-22/h1-8H,9-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPNRXLOJBUCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643751
Record name 4-{2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-87-8
Record name 4-{2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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